molecular formula C7H16N2 B13250711 2-(aminomethyl)-N-methylcyclopentan-1-amine

2-(aminomethyl)-N-methylcyclopentan-1-amine

Cat. No.: B13250711
M. Wt: 128.22 g/mol
InChI Key: OYIBFYBOBALVIS-UHFFFAOYSA-N
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Description

2-(aminomethyl)-N-methylcyclopentan-1-amine is an organic compound that features a cyclopentane ring substituted with an aminomethyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-N-methylcyclopentan-1-amine can be achieved through several methods. One common approach involves the reductive amination of cyclopentanone with methylamine and formaldehyde. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also be employed to facilitate the reductive amination process, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-N-methylcyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, alkoxides.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

2-(aminomethyl)-N-methylcyclopentan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 2-(aminomethyl)-N-methylcyclopentan-1-amine exerts its effects involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The aminomethyl group allows for hydrogen bonding and electrostatic interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanamine: A simpler analog without the aminomethyl and methylamine groups.

    N-methylcyclopentanamine: Lacks the aminomethyl group.

    2-(aminomethyl)cyclopentanamine: Lacks the N-methyl group.

Uniqueness

2-(aminomethyl)-N-methylcyclopentan-1-amine is unique due to the presence of both the aminomethyl and N-methyl groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

2-(aminomethyl)-N-methylcyclopentan-1-amine

InChI

InChI=1S/C7H16N2/c1-9-7-4-2-3-6(7)5-8/h6-7,9H,2-5,8H2,1H3

InChI Key

OYIBFYBOBALVIS-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCC1CN

Origin of Product

United States

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